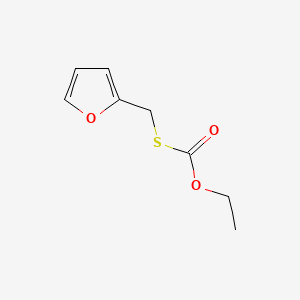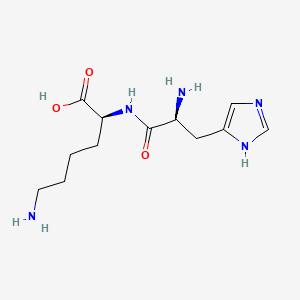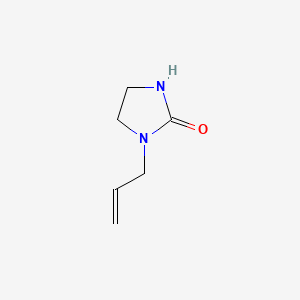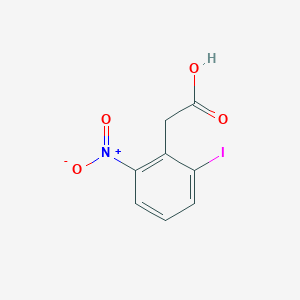
1,10-Phenanthroline-2,9-diamine
Übersicht
Beschreibung
1,10-Phenanthroline-2,9-diamine is a chemical compound with the molecular formula C12H10N4 . It is often used as a ligand in various chemical reactions .
Synthesis Analysis
The synthesis of 1,10-Phenanthroline-2,9-diamine and its derivatives has been reported in several studies. For instance, one method involves the hydrolysis of 4,7-dihalogenated 1,10-phenanthroline-2,9-diamides in acidic media, leading to the formation of the corresponding 4,7-oxygenated derivatives . The synthesized ligands are expected to have complex thermodynamic behavior .Molecular Structure Analysis
The molecular structure of 1,10-Phenanthroline-2,9-diamine has been confirmed by various spectral analysis methods and X-ray analysis . The compound has an average mass of 210.235 Da and a monoisotopic mass of 210.090546 Da .Chemical Reactions Analysis
1,10-Phenanthroline-2,9-diamine has been shown to form complexes with nitrates of rare-earth elements . It has also been used as a ligand in mild, copper (II)-catalyzed cross-coupling of organoboronic acids and sulfinate salts, leading to aryl- and alkenylsulfones .Physical And Chemical Properties Analysis
The physical and chemical properties of 1,10-Phenanthroline-2,9-diamine are largely determined by its molecular structure. It has an average mass of 210.235 Da and a monoisotopic mass of 210.090546 Da .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Properties
1,10-Phenanthroline-2,9-diamine has been a subject of interest due to its chemical versatility and potential applications in various fields. One study focused on its conversion to 5,6-diamines, which were then used to synthesize acetylenic pyrazinophenanthrolines with improved solubility. These novel acetylenic ligands were evaluated for their synthetic scope, highlighting their potential in further chemical applications (Ott & Faust, 2005).
Luminescent Molecules and Metal Complexes
1,10-Phenanthroline's properties like rigidity, planarity, and aromaticity make it a prime candidate for designing luminescent molecules and metal complexes. Its role in creating UV-Vis-NIR luminescent derivatives and coordination compounds, particularly with rare-earth and transition-metal cations, showcases its importance in analytical and technological applications (Accorsi et al., 2009).
Ion Sensing
A range of 1,10-phenanthroline derivatives, including 2,9-dialkyl phenanthrolines and biscrown derivatives, have been synthesized and evaluated as sensing agents. These derivatives demonstrate excellent properties for ion-selective electrodes and fluorometry, particularly in sensing lithium ions among alkali and alkaline earth metal ions (Sugihara & Hiratani, 1996).
Organic Light-Emitting Diodes (OLEDs)
In the field of optoelectronics, 1,10-phenanthroline derivatives have been used to synthesize phosphorescent cyclometallated rhenium(I) complexes. These complexes, used as dopants in OLEDs, showed high electroluminescence efficiency, demonstrating the potential of 1,10-phenanthroline derivatives in developing advanced lighting and display technologies (Li et al., 2008).
Chemosensors and Metal Cation Binding
Various phenanthroline-containing ligands have been synthesized for developing molecular chemosensors for metal cations and anions. These ligands, owing to their structured properties, have been used in selective complexing agents and intercalating agents for polynucleotides (Bencini & Lippolis, 2010).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1,10-phenanthroline-2,9-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4/c13-9-5-3-7-1-2-8-4-6-10(14)16-12(8)11(7)15-9/h1-6H,(H2,13,15)(H2,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSFTTXHPQDRUCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C3=C1C=CC(=N3)N)N=C(C=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60326672 | |
| Record name | 1,10-phenanthroline-2,9-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60326672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,10-Phenanthroline-2,9-diamine | |
CAS RN |
38182-65-9 | |
| Record name | 1,10-phenanthroline-2,9-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60326672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Ethyl (2Z)-2-chloro-2-[2-(3-nitrophenyl)hydrazin-1-ylidene]acetate](/img/structure/B3051980.png)
![1,1'-Isopropylidenebis[4-(vinyloxy)benzene]](/img/structure/B3051982.png)










